N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as IBMPFD, and it has shown promise in a number of different areas of research. In
Mécanisme D'action
The mechanism of action of IBMPFD is not fully understood, but it is believed to involve the inhibition of protein aggregation. IBMPFD has been shown to bind to proteins and prevent them from aggregating into toxic clumps, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
IBMPFD has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein aggregation, IBMPFD has also been shown to have antioxidant properties and to increase the expression of certain genes involved in cellular stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IBMPFD for lab experiments is its ability to inhibit protein aggregation. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases. However, IBMPFD also has some limitations. For example, it can be difficult to work with due to its low solubility in water, and its effects on protein aggregation can be influenced by a number of different factors.
Orientations Futures
There are a number of different future directions for research on IBMPFD. One area of interest is the development of more effective synthesis methods, which could make it easier to produce and work with this compound. Another area of research is the identification of other potential therapeutic applications for IBMPFD, such as in the treatment of cancer or other diseases. Additionally, there is ongoing research into the mechanisms underlying the effects of IBMPFD, which could lead to a better understanding of its potential uses and limitations.
Méthodes De Synthèse
The synthesis of IBMPFD involves the condensation of 4-methoxy-3-methylbenzylamine with acetylacetone, followed by the reaction of the resulting product with isobutylamine. This process results in the formation of IBMPFD, which can be purified through a series of recrystallizations and chromatographic separations.
Applications De Recherche Scientifique
IBMPFD has been studied for its potential use in a number of different areas of scientific research. One of the most promising areas of research has been in the field of neurodegenerative diseases. IBMPFD has been shown to inhibit the aggregation of proteins associated with diseases such as Alzheimer's and Parkinson's, making it a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13(2)11-21-18(23)10-16-19(24)20-7-8-22(16)12-15-5-6-17(25-4)14(3)9-15/h5-6,9,13,16H,7-8,10-12H2,1-4H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLXIHRBIQLRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.